molecular formula C11H22OSi B14452857 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- CAS No. 77172-48-6

1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-

Cat. No.: B14452857
CAS No.: 77172-48-6
M. Wt: 198.38 g/mol
InChI Key: WLFLXRYIROTBEY-UHFFFAOYSA-N
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Description

1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C12H24OSi. It is a derivative of cyclohexene, where the hydrogen atoms at the 4,4-positions are replaced by methyl groups, and the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 4,4-dimethyl-1-cyclohexene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

[ \text{4,4-Dimethyl-1-cyclohexene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound to its saturated analogs.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.

    Reduction: Formation of 4,4-dimethylcyclohexane.

    Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a protecting group for alcohols in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- involves the cleavage of the trimethylsilyl group under acidic or basic conditions, revealing the hydroxyl group. This reactivity is exploited in various synthetic applications where the silyl group acts as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-cyclohexene: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    1,4-Dimethyl-1-cyclohexene: Similar structure but different substitution pattern, leading to different reactivity.

    Cyclohexene, 4-ethenyl-1,4-dimethyl-: Contains an additional ethenyl group, altering its chemical properties.

Uniqueness

1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which provides stability and reactivity that can be selectively manipulated in synthetic applications. This makes it a valuable compound in organic synthesis and research.

Properties

77172-48-6

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

(4,4-dimethylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C11H22OSi/c1-11(2)8-6-10(7-9-11)12-13(3,4)5/h6H,7-9H2,1-5H3

InChI Key

WLFLXRYIROTBEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)O[Si](C)(C)C)C

Origin of Product

United States

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